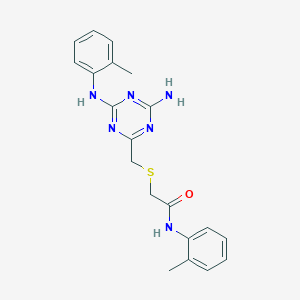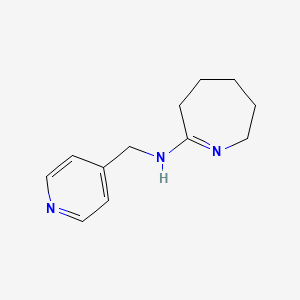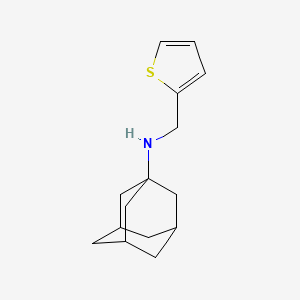![molecular formula C16H18N2O2 B10804421 5-methyl-2-pentyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B10804421.png)
5-methyl-2-pentyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-334725 is a chemical compound with the molecular formula C23H21N3O3S and a molecular weight of 419.50 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-334725 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of WAY-334725 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
WAY-334725 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-334725 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of WAY-334725 depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that are further utilized in scientific research.
Scientific Research Applications
WAY-334725 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving cellular signaling pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery and development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of WAY-334725 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
5-methyl-2-pentyl-[1,3]oxazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C16H18N2O2/c1-3-4-5-10-13-17-14-15(20-13)11-8-6-7-9-12(11)18(2)16(14)19/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
SFMYXHZHBYETOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=C(O1)C3=CC=CC=C3N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-Amino-9-hydroxy-4-methyl-8-oxa-14,16,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,11,15,17-heptaen-13-one](/img/structure/B10804340.png)

![4-[5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B10804348.png)

![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone](/img/structure/B10804355.png)


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B10804373.png)
![(E)-N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B10804374.png)
![5-{[(4-Methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B10804388.png)

![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)acetamide](/img/structure/B10804398.png)
![4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B10804413.png)
![3-cyclohexyl-6-[(3,4-dimethylphenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10804415.png)
